2-Iodo-4-(trifluoromethoxy)benzaldehyde
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Overview
Description
2-Iodo-4-(trifluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C8H4F3IO2 It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(trifluoromethoxy)benzaldehyde typically involves the following steps:
Trifluoromethoxylation: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions. One common method involves the reaction of a suitable precursor with trifluoromethyl ether reagents under basic conditions.
Formylation: The aldehyde group can be introduced using formylation reactions such as the Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-Iodo-4-(trifluoromethoxy)benzoic acid.
Reduction: 2-Iodo-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Iodo-4-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodo-4-(trifluoromethoxy)benzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity.
Trifluoromethoxy Group: Contributes to the compound’s lipophilicity and stability, affecting its interaction with biological membranes and proteins.
Iodine Atom: Can participate in halogen bonding and influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
2-Iodo-4-(trifluoromethoxy)benzaldehyde can be compared with other similar compounds such as:
2-Iodo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group. The trifluoromethoxy group imparts greater stability and lipophilicity.
4-(Trifluoromethoxy)benzaldehyde:
2-Iodo-4-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in chemical properties and reactivity.
The unique combination of the iodine atom, trifluoromethoxy group, and aldehyde group in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H4F3IO2 |
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Molecular Weight |
316.02 g/mol |
IUPAC Name |
2-iodo-4-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)14-6-2-1-5(4-13)7(12)3-6/h1-4H |
InChI Key |
RMEYPESVUGZTII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)I)C=O |
Origin of Product |
United States |
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